

Technical Guide: Synthesis of Azido-PEG14-tbutyl ester

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Compound of Interest		
Compound Name:	Azido-PEG14-t-butyl ester	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **Azido-PEG14-t-butyl ester**, a valuable heterobifunctional linker used in bioconjugation and drug delivery applications. The azide moiety allows for facile "click" chemistry reactions, while the t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for further functionalization.

Synthetic Pathway Overview

The synthesis of **Azido-PEG14-t-butyl ester** is typically achieved through a two-step process starting from the commercially available Hydroxy-PEG14-t-butyl ester. The overall strategy involves the activation of the terminal hydroxyl group followed by a nucleophilic substitution with an azide source.

- Tosylation: The terminal hydroxyl group of Hydroxy-PEG14-t-butyl ester is converted into a ptoluenesulfonate (tosylate) ester. This is a well-established method for transforming a poor leaving group (hydroxyl) into an excellent leaving group.
- Azidation: The tosylated intermediate undergoes nucleophilic substitution with sodium azide to yield the final product, Azido-PEG14-t-butyl ester.

Experimental Protocols



The following protocols are detailed methodologies for the key steps in the synthesis of **Azido-PEG14-t-butyl ester**.

Step 1: Synthesis of Tosyl-PEG14-t-butyl ester

This procedure details the tosylation of the terminal hydroxyl group of Hydroxy-PEG14-t-butyl ester.

Materials:

- Hydroxy-PEG14-t-butyl ester
- · Anhydrous Pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- · Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve Hydroxy-PEG14-t-butyl ester (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.



- Slowly add p-toluenesulfonyl chloride (1.5 equivalents) to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with dichloromethane.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Tosyl-PEG14-t-butyl ester.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of Azido-PEG14-t-butyl ester

This protocol describes the nucleophilic substitution of the tosyl group with an azide group.

Materials:

- Tosyl-PEG14-t-butyl ester
- Sodium azide (NaN₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deionized water
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer



- · Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve the Tosyl-PEG14-t-butyl ester (1 equivalent) in anhydrous DMF in a round-bottom flask.
- Add sodium azide (3-5 equivalents) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under a nitrogen atmosphere.
- Monitor the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with deionized water and brine to remove DMF and excess sodium azide.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography to yield pure Azido-PEG14-tbutyl ester.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **Azido-PEG14-t-butyl ester**.

Table 1: Reagent Quantities and Properties



Reagent	Molecular Weight (g/mol)	Equivalents	Moles (mol)	Mass (g)
Step 1: Tosylation				
Hydroxy-PEG14- t-butyl ester	~718.9	1	х	у
p- Toluenesulfonyl chloride	190.65	1.5	1.5x	1.5x * 190.65
Pyridine	79.10	Solvent	-	-
Step 2: Azidation				
Tosyl-PEG14-t- butyl ester	~873.1	1	х	Z
Sodium azide	65.01	3-5	(3-5)x	(3-5)x * 65.01
DMF	73.09	Solvent	-	-

Table 2: Typical Reaction Parameters and Yields

Step	Reaction	Temperatur e (°C)	Time (h)	Typical Yield (%)	Purity (%)
1	Tosylation	0 to RT	16-24	85-95	>95
2	Azidation	60-80	12-24	80-90	>98

Note: Yields and purity are typical and may vary depending on reaction scale and purification methods.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow.

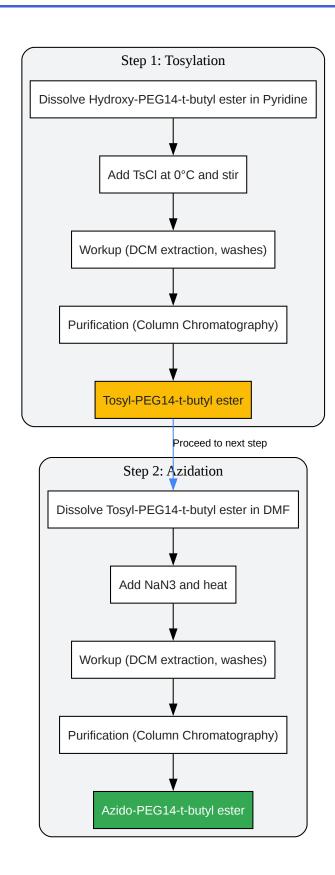




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Caption: Synthetic pathway for Azido-PEG14-t-butyl ester.





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